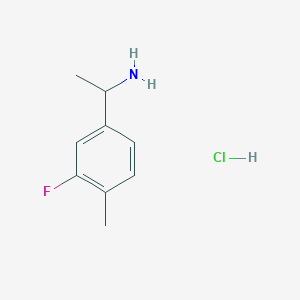

1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride

Overview

Description

“1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number 2138165-91-8 . It has a molecular weight of 189.66 . The IUPAC name for this compound is 1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Synthesis and Structural Characterization

- The synthesis of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides and ureas, as well as their structural characterization, has been explored. These compounds were synthesized via condensation reactions and their structures confirmed through various spectroscopy methods. Some of these compounds displayed significant antibacterial and antifungal activities, comparable to existing medicinal standards (Pejchal, Pejchalová, & Růžičková, 2015) (Pejchal, Štěpánková, & Drabina, 2011).

Ligand Synthesis and Complex Formation

- The synthesis of ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine and its derivatives has been reported. These ligands form chiral complexes with metals like ZnII and CuII, which have been analyzed through X-ray crystallography and chiroptical measurements. Monte Carlo/stochastic dynamics simulations suggested the presence of two populated conformers at normal temperatures (Canary, Allen, Castagnetto, Chiu, Toscano, & Wang, 1998).

Biocidal and Corrosion Inhibition Properties

- 2-(Decylthio)ethanamine hydrochloride, a structurally related compound, has been identified as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. It also possesses biofilm and corrosion inhibition properties, which have been validated through laboratory and field evaluations (Walter & Cooke, 1997).

Enzyme Inhibition and Antiamoebic Activity

- Chalcones bearing N-substituted ethanamine tails have been synthesized and assessed for their antiamoebic activity. The structure of these compounds was elucidated through spectral and X-ray diffraction studies, and several showed better activity than the standard drug metronidazole, with some displaying good cell viability and minimal toxicity (Zaidi, Mittal, Rajala, Avecilla, Husain, & Azam, 2015).

Novel Mercury Sensor

- A novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine, covalently bound to 7-nitrobenzo-2-oxa-1,3-diazolyl moieties, was developed as a selective optical detector for mercury. This sensor displays efficient fluorescence quenching and a chromogenic change visible to the naked eye upon binding to Hg 2+, with significant potential for environmental and industrial applications (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).

Safety and Hazards

properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLAOTNJWNXKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1415230.png)

![3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide](/img/structure/B1415231.png)

![5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415237.png)

![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)

![N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415243.png)

![tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415248.png)